molecular formula C10H9ClO3 B1403208 Methyl 4-acetyl-3-chlorobenzoate CAS No. 57542-71-9

Methyl 4-acetyl-3-chlorobenzoate

Cat. No.: B1403208
CAS No.: 57542-71-9
M. Wt: 212.63 g/mol
InChI Key: WMNKSBMREWKDFV-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-3-chlorobenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, featuring an acetyl group at the 4-position and a chlorine atom at the 3-position on the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Methyl 4-acetyl-3-chlorobenzoate is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmaceutical research: For the development of new drugs and therapeutic agents.

    Material science: In the preparation of polymers and other advanced materials.

    Biological studies: As a probe to study enzyme activities and metabolic pathways.

Safety and Hazards

The safety data sheet for Methyl 4-acetyl-3-chlorobenzoate indicates that it may cause respiratory irritation, be harmful if swallowed, and be harmful to aquatic life . It is recommended to use only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetyl-3-chlorobenzoate can be synthesized from 4-acetyl-3-chlorobenzoic acid and iodomethane. The reaction involves the use of potassium carbonate as a base in N,N-dimethylformamide at room temperature. The mixture is stirred for one hour, followed by extraction with ethyl acetate and purification through silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-3-chlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Products include substituted benzoates with various functional groups.

    Oxidation: The major product is 4-acetyl-3-chlorobenzoic acid.

    Reduction: The major product is 4-(hydroxymethyl)-3-chlorobenzoate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetylbenzoate: Lacks the chlorine atom at the 3-position.

    Methyl 3-chlorobenzoate: Lacks the acetyl group at the 4-position.

    Methyl 4-chlorobenzoate: Lacks both the acetyl group and the chlorine atom at the 3-position.

Uniqueness

Methyl 4-acetyl-3-chlorobenzoate is unique due to the presence of both the acetyl group and the chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

methyl 4-acetyl-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNKSBMREWKDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-acetyl-3-chlorobenzoic acid (synthesized by the method of Tetrahedron 1988, 44, 1631, 700 mg, 3.52 mmol) in N,N-dimethylformamide (4 mL) were added potassium carbonate (974 mg, 7.05 mmol) and iodomethane (658 μL, 10.57 mmol) at room temperature, and the mixture was stirred at room temperature for 1 hour. To the reaction solution was added water, and the mixture was extracted with ethyl acetate three times. The organic layer was combined, filtered through Phase-separator (Varian Inc.), and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0→75:25) to give methyl 4-acetyl-3-chlorobenzoate (707 mg, 94%) as a pale yellow powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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